molecular formula C142H231F3N44O54P2 B6295383 H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser(PO3H2)-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser(PO3H2)-Pro-Arg-His-Leu-OH.TFA CAS No. 2022956-60-9

H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser(PO3H2)-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser(PO3H2)-Pro-Arg-His-Leu-OH.TFA

Cat. No.: B6295383
CAS No.: 2022956-60-9
M. Wt: 3537.6 g/mol
InChI Key: UHDGMMROFCMCPU-YYFYSCIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Glu-Asn-Ala-Lys-Ala-Lys-Thr-Asp-His-Gly-Ala-Glu-Ile-Val-Tyr-Lys-Ser(PO3H2)-Pro-Val-Val-Ser-Gly-Asp-Thr-Ser(PO3H2)-Pro-Arg-His-Leu-OH.TFA is a useful research compound. Its molecular formula is C142H231F3N44O54P2 and its molecular weight is 3537.6 g/mol. The purity is usually 95%.
The exact mass of the compound (Ser(PO3H2)396·404)-Tau Peptide (379-408) Trifluoroacetate is 3536.6143163 g/mol and the complexity rating of the compound is 8150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C140H230N44O52P2.C2HF3O2/c1-16-69(10)108(180-122(211)85(39-41-102(194)195)164-111(200)70(11)158-99(190)58-154-115(204)87(51-76-56-150-63-156-76)168-126(215)91(55-104(198)199)172-134(223)109(73(14)186)181-121(210)82(30-19-22-44-143)163-112(201)71(12)159-117(206)80(28-17-20-42-141)162-113(202)72(13)160-123(212)89(53-98(145)189)170-120(209)84(38-40-101(192)193)165-114(203)79(144)27-23-45-152-139(146)147)133(222)179-105(66(4)5)130(219)171-86(50-75-34-36-78(188)37-35-75)124(213)166-81(29-18-21-43-142)119(208)175-94(61-235-237(229,230)231)136(225)184-48-26-33-97(184)129(218)177-107(68(8)9)132(221)178-106(67(6)7)131(220)174-93(60-185)116(205)155-59-100(191)161-90(54-103(196)197)127(216)182-110(74(15)187)135(224)176-95(62-236-238(232,233)234)137(226)183-47-25-32-96(183)128(217)167-83(31-24-46-153-140(148)149)118(207)169-88(52-77-57-151-64-157-77)125(214)173-92(138(227)228)49-65(2)3;3-2(4,5)1(6)7/h34-37,56-57,63-74,79-97,105-110,185-188H,16-33,38-55,58-62,141-144H2,1-15H3,(H2,145,189)(H,150,156)(H,151,157)(H,154,204)(H,155,205)(H,158,190)(H,159,206)(H,160,212)(H,161,191)(H,162,202)(H,163,201)(H,164,200)(H,165,203)(H,166,213)(H,167,217)(H,168,215)(H,169,207)(H,170,209)(H,171,219)(H,172,223)(H,173,214)(H,174,220)(H,175,208)(H,176,224)(H,177,218)(H,178,221)(H,179,222)(H,180,211)(H,181,210)(H,182,216)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,227,228)(H4,146,147,152)(H4,148,149,153)(H2,229,230,231)(H2,232,233,234);(H,6,7)/t69-,70-,71-,72-,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-,106-,107-,108-,109-,110-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDGMMROFCMCPU-YYFYSCIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(COP(=O)(O)O)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(COP(=O)(O)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC5=CN=CN5)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H231F3N44O54P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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